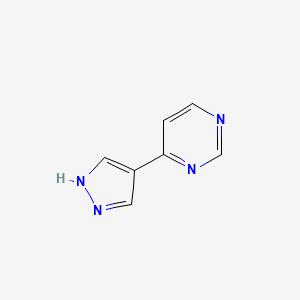

4-(1H-pyrazol-4-yl)pyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1H-pyrazol-4-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-2-8-5-9-7(1)6-3-10-11-4-6/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWTWNCQBNQUDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408040 | |

| Record name | 4-(1H-pyrazol-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28648-87-5 | |

| Record name | 4-(1H-Pyrazol-4-yl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28648-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1H-pyrazol-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-pyrazol-4-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Profile of 4-(1H-pyrazol-4-yl)pyrimidine: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-(1H-pyrazol-4-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed exploration of the synthesis and spectroscopic analysis of this molecule, grounded in established scientific principles and experimental methodologies.

Introduction: The Significance of the Pyrazolyl-Pyrimidine Scaffold

The fusion of pyrazole and pyrimidine rings creates a scaffold with diverse pharmacological potential. Pyrazolopyrimidine derivatives have been extensively investigated for their activities as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. A thorough understanding of the spectroscopic properties of the core structure, this compound, is paramount for the unambiguous identification, characterization, and quality control of novel derivatives during the drug discovery and development process.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic strategies, with cross-coupling reactions being a prominent and versatile method. A common and effective approach is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of a pyrazole boronic acid or ester with a halogenated pyrimidine.

A plausible synthetic route is the coupling of 4-chloropyrimidine with 1H-pyrazole-4-boronic acid pinacol ester. The choice of a protected pyrazole, such as with a Boc or THP group on the nitrogen, can prevent side reactions and improve yields, followed by a deprotection step to yield the final product. The synthesis and characterization of various pyrazolylpyrimidine derivatives have been reported in the literature, providing a solid foundation for this synthetic approach.[1][2][3]

Logical Workflow for Synthesis

References

- 1. Design, synthesis and herbicidal evaluation of novel 4-(1H-pyrazol-1-yl)pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]

A Technical Guide to the Physicochemical Characteristics of 4-(1H-pyrazol-4-yl)pyrimidine: A Privileged Scaffold in Kinase Inhibition

Introduction: The Emergence of the Pyrazolopyrimidine Core in Modern Drug Discovery

The 4-(1H-pyrazol-4-yl)pyrimidine scaffold is a heterocyclic motif of significant interest in contemporary medicinal chemistry. Its structural resemblance to the endogenous purine core allows it to function as a "privileged scaffold," capable of interacting with a wide range of biological targets by mimicking the binding of adenosine triphosphate (ATP).[1] This has led to its extensive exploration in the development of kinase inhibitors for therapeutic intervention in oncology, inflammatory diseases, and other pathological conditions.[2][3] Kinases, which play a pivotal role in cellular signaling, are often dysregulated in disease states, making them a prime target for drug development. The pyrazolopyrimidine core serves as a versatile template for the design of potent and selective kinase inhibitors, with several compounds based on this scaffold progressing into clinical trials.[1]

This in-depth technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound. It is intended for researchers, scientists, and drug development professionals, offering insights into the fundamental properties that govern its behavior in biological systems and guide its application in drug design. We will delve into its structural attributes, key physicochemical parameters, and its role as a kinase inhibitor, supported by detailed experimental protocols and pathway diagrams.

Structural Analysis and Key Physicochemical Properties

The this compound molecule is composed of two fused heterocyclic rings: a pyrimidine and a pyrazole. This arrangement confers a unique set of electronic and steric properties that are crucial for its biological activity.

Core Molecular Features

-

Molecular Formula: C₇H₆N₄[4]

-

Molecular Weight: 146.15 g/mol [4]

-

Structure: The molecule features a planar bicyclic system with nitrogen atoms strategically positioned to act as hydrogen bond donors and acceptors, facilitating interactions with the hinge region of kinase ATP-binding pockets.[1]

Physicochemical Data Summary

A comprehensive understanding of a molecule's physicochemical properties is paramount in drug discovery, as these characteristics directly influence its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the limited availability of experimental data for the unsubstituted this compound, a combination of experimental and predicted values is presented below.

| Property | Value | Source |

| Melting Point | 205-208 °C | [5] |

| Predicted logP (XlogP) | 0.2 | [3] |

| Predicted pKa (strongest acidic) | 12.55 ± 0.70 | Predicted |

| Predicted pKa (strongest basic) | 2.89 ± 0.55 | Predicted |

| Predicted Aqueous Solubility | 1.89 g/L | Predicted |

Note: Predicted values were calculated using established computational models and should be experimentally verified.

Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity and reproducibility of research, the following section details standardized experimental protocols for determining the key physicochemical properties of this compound.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method remains the gold standard for determining aqueous solubility, providing a measure of the thermodynamic equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed, clear glass vial.

-

Equilibration: The vial is agitated in a temperature-controlled shaker bath (e.g., at 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached. Visual inspection for the presence of undissolved solid confirms saturation.

-

Phase Separation: The suspension is centrifuged at high speed to pellet the undissolved solid.

-

Quantification: A known volume of the clear supernatant is carefully removed and diluted with an appropriate solvent (e.g., methanol or acetonitrile). The concentration of the dissolved compound is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

Causality: This method is trusted because it directly measures the equilibrium concentration of the dissolved compound in a physiologically relevant buffer, providing a fundamental parameter for assessing oral bioavailability.

Protocol 2: Determination of Lipophilicity (logP/logD)

Lipophilicity, expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical determinant of a drug's ability to cross biological membranes.

Methodology:

-

System Preparation: Equal volumes of n-octanol (pre-saturated with aqueous buffer) and an aqueous buffer (pH 7.4, pre-saturated with n-octanol) are added to a vial.

-

Compound Addition: A known amount of this compound, dissolved in either the aqueous or organic phase, is added to the vial.

-

Partitioning: The vial is sealed and shaken vigorously for a set period to allow for the partitioning of the compound between the two phases.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined by HPLC-UV analysis.

-

Calculation: The logD₇.₄ is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Causality: The n-octanol/water partition coefficient is a well-established surrogate for understanding a molecule's behavior in the lipophilic environment of cell membranes versus the aqueous environment of the cytosol and extracellular space.

Protocol 3: Determination of Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the charge state of a molecule at a given pH. This is crucial for solubility, permeability, and target binding.

Methodology (Potentiometric Titration):

-

Sample Preparation: A solution of this compound of known concentration is prepared in a co-solvent system (e.g., methanol/water) to ensure solubility throughout the titration.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.

-

Data Analysis: The titration curve (pH vs. volume of titrant) is generated. The pKa value corresponds to the pH at the half-equivalence point, where half of the compound is in its ionized form. Specialized software is used to accurately determine the inflection points and calculate the pKa.

Causality: Potentiometric titration provides a direct and accurate measure of the pKa by monitoring the change in pH as the ionization state of the molecule is altered, which is fundamental to predicting its behavior in different physiological compartments.

The this compound Scaffold in Kinase Inhibition

The this compound core is a prominent scaffold in the design of inhibitors targeting various kinase families, including Janus kinases (JAKs) and Cyclin-Dependent Kinases (CDKs).[2][6] Its ability to form key hydrogen bonds with the kinase hinge region makes it an effective ATP-competitive inhibitor.[1]

Targeting the JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a critical regulator of cytokine-mediated immune and inflammatory responses.[7][8] Dysregulation of this pathway is implicated in autoimmune diseases and cancers.[9] Inhibitors based on the pyrazolopyrimidine scaffold have been developed to target JAKs, thereby modulating downstream STAT activation.[2]

Caption: JAK-STAT signaling pathway and the point of inhibition.

Targeting the CDK Signaling Pathway

Cyclin-Dependent Kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer.[10][11] The this compound scaffold has been successfully employed to develop selective CDK inhibitors that can arrest the cell cycle and induce apoptosis in cancer cells.[6]

Caption: Simplified CDK pathway for G1/S transition and inhibition.

Synthesis and Chemical Reactivity

The synthesis of 4-(1H-pyrazol-4-yl)pyrimidines can be achieved through various synthetic routes, often involving the condensation of a pyrazole-containing building block with a pyrimidine precursor. A common approach involves the Suzuki coupling of a pyrazole boronic acid or ester with a halogenated pyrimidine.

Illustrative Synthetic Workflow

References

- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [chemicalbook.com]

- 5. labsolu.ca [labsolu.ca]

- 6. mdpi.com [mdpi.com]

- 7. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 9. cusabio.com [cusabio.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-(1H-pyrazol-4-yl)pyrimidine: A Privileged Scaffold in Modern Drug Discovery

Abstract

The confluence of pyrazole and pyrimidine rings has given rise to a class of heterocyclic compounds with profound implications for medicinal chemistry. This guide focuses on the core structure, 4-(1H-pyrazol-4-yl)pyrimidine (CAS Number: 28648-87-5 ), a quintessential example of a "privileged scaffold." We will dissect its fundamental properties, provide a validated synthetic pathway, and explore its expansive role as a foundational blueprint for the development of targeted therapeutics, particularly potent protein kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this versatile molecular architecture.

Introduction: The Significance of the Pyrazolopyrimidine Core

The pyrazolopyrimidine framework, an isomeric fusion of pyrazole and pyrimidine rings, represents a bioisostere of the natural purine bases found in DNA and ATP.[1] This structural mimicry allows molecules built upon this scaffold to competitively bind to the ATP-binding sites of a vast array of enzymes, most notably protein kinases.[1][2] Kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of numerous diseases, including cancer and inflammatory disorders.[2][3]

The this compound structure, specifically, positions the two heterocyclic systems in a manner that allows for diverse functionalization, enabling chemists to fine-tune the molecule's steric and electronic properties. This adaptability is key to achieving high potency and selectivity for specific kinase targets, a central goal in modern drug design.[3][4] Derivatives of this core have demonstrated remarkable efficacy as inhibitors of Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), Bruton's Tyrosine Kinase (BTK), and many others, leading to clinically approved drugs like the BTK inhibitor Ibrutinib.[1][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 28648-87-5 | --INVALID-LINK-- |

| Molecular Formula | C₇H₆N₄ | --INVALID-LINK-- |

| Molecular Weight | 146.15 g/mol | --INVALID-LINK-- |

| Melting Point | 205-208 °C | --INVALID-LINK-- |

| Appearance | Solid | N/A |

Synthesis and Characterization

The synthesis of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions, which provide a versatile and high-yielding route to connect the two heterocyclic rings. The Suzuki-Miyaura coupling is a particularly powerful method for this transformation.[6][7]

Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a plausible and well-precedented two-step approach starting from commercially available materials. The causality behind this choice lies in the robustness and broad functional group tolerance of the Suzuki coupling, which is a cornerstone of modern medicinal chemistry for constructing biaryl and hetero-biaryl systems.[6][8]

Step 1: Synthesis of 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

The pyrazole ring is first protected and then converted to its boronic ester derivative. The Boc protecting group is used to prevent side reactions at the pyrazole nitrogen during the subsequent coupling step.

-

Reactants: 4-Bromo-1H-pyrazole, Di-tert-butyl dicarbonate (Boc₂O), Bis(pinacolato)diboron, Palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., Potassium acetate).

-

Procedure:

-

Protect the N-H of 4-bromo-1H-pyrazole with Boc₂O in the presence of a base like triethylamine in a suitable solvent (e.g., THF).

-

Isolate the N-Boc protected bromopyrazole.

-

Combine the protected bromopyrazole, bis(pinacolato)diboron, potassium acetate, and a palladium catalyst in a solvent such as 1,4-dioxane.

-

Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) until the reaction is complete (monitored by TLC or LC-MS).

-

Purify the product via column chromatography to yield the pyrazole boronic ester.

-

Step 2: Suzuki-Miyaura Coupling and Deprotection

The pyrazole boronic ester is then coupled with a suitable halogenated pyrimidine, followed by the removal of the Boc protecting group.

-

Reactants: 4-Chloropyrimidine, the synthesized pyrazole boronic ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or a more advanced G2 precatalyst), and an aqueous base (e.g., Na₂CO₃ or K₂CO₃).[7][9]

-

Procedure:

-

To a reaction vessel, add 4-chloropyrimidine, the pyrazole boronic ester, the palladium catalyst, and a solvent system (e.g., 1,4-dioxane/water).

-

Add the aqueous base solution.

-

Heat the mixture under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

-

The crude product contains the Boc-protected this compound. This intermediate can be purified or taken directly to the deprotection step.

-

Treat the intermediate with an acid (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to remove the Boc group.

-

Neutralize the reaction mixture and purify the final product, this compound, by recrystallization or column chromatography.

-

Caption: Proposed Suzuki-Miyaura synthesis workflow.

Characterization

The synthesized compound must be rigorously characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be expected to show characteristic signals for the protons on both the pyrazole and pyrimidine rings. The N-H proton of the pyrazole will likely appear as a broad singlet at a high chemical shift (>10 ppm).[10] The pyrimidine protons and the two C-H protons on the pyrazole ring will appear in the aromatic region (typically 7-9 ppm).[10]

-

¹³C NMR: The spectrum will show seven distinct carbon signals corresponding to the molecular structure.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition (C₇H₆N₄), matching the calculated mass of 146.0592.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic N-H stretching band (typically around 3100-3300 cm⁻¹) and aromatic C-H and C=N/C=C stretching vibrations.[10]

Application in Drug Discovery: A Scaffold for Kinase Inhibition

The true value of this compound lies in its role as a versatile scaffold for developing potent and selective kinase inhibitors. Its purine-like structure allows it to dock into the ATP-binding pocket of kinases, forming key hydrogen bond interactions with the "hinge region" of the enzyme, a conserved sequence of amino acids that anchors ATP.[1][11]

Mechanism of Action: Competitive ATP Inhibition

Pyrazolopyrimidine-based inhibitors function primarily as ATP-competitive inhibitors . They occupy the same binding site as the natural substrate, ATP, thereby preventing the kinase from phosphorylating its target proteins. This action blocks the downstream signaling cascade that the kinase regulates.[11][12]

The selectivity of these inhibitors for a specific kinase over others is achieved by exploiting subtle differences in the ATP-binding pocket. By adding various substituents to the pyrazolopyrimidine core, medicinal chemists can introduce moieties that form additional interactions (e.g., van der Waals, hydrogen bonds, or hydrophobic interactions) with specific amino acid residues unique to the target kinase.[3][11]

Caption: ATP-competitive inhibition mechanism.

Case Study: Targeting Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a key regulator of the cell cycle, particularly the transition from the G1 to the S phase. Its overexpression is common in many cancers, making it an attractive therapeutic target.[11][13] Numerous inhibitors based on the pyrazolopyrimidine scaffold have been developed to target CDK2.[4][11]

-

Structural Basis of Inhibition: The N-H of the pyrazole and one of the pyrimidine nitrogens act as hydrogen bond donors and acceptors, respectively, to form crucial interactions with the backbone amide and carbonyl groups of conserved residues (like Leucine 83) in the CDK2 hinge region.[4][11]

-

Achieving Selectivity: Substituents at other positions of the pyrazolopyrimidine core are directed towards specific pockets within the CDK2 active site. For example, a bulky group can be installed to occupy a hydrophobic pocket, while a polar group can be positioned to interact with a charged residue near the active site entrance. This multi-point interaction model ensures both high affinity and selectivity over other kinases like CDK1 or CDK9.[3][13]

Table 2: Examples of Pyrazolopyrimidine-Based Kinase Inhibitors and Their Targets

| Inhibitor Class/Example | Primary Kinase Target(s) | Therapeutic Area | Reference |

| Pyrazolo[3,4-d]pyrimidines | CDK2, Src, Fyn, BTK | Cancer | [1][5][11][14] |

| Pyrazolo[1,5-a]pyrimidines | PI3Kδ, PKD | Inflammation, Cancer | [12][15] |

| 2-(Pyrazol-4-ylamino)-pyrimidines | IGF-1R | Cancer | N/A |

| Pyrazolo[4,3-d]pyrimidines | CDKs | Cancer | [16] |

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a validated strategic tool in the arsenal of medicinal chemists. Its inherent bioisosterism with purines provides a powerful starting point for inhibitor design, while its chemical tractability allows for extensive structure-activity relationship (SAR) exploration. The continued success of pyrazolopyrimidine-based drugs in the clinic underscores the enduring value of this privileged scaffold.

Future research will undoubtedly focus on developing next-generation inhibitors with even greater selectivity and novel mechanisms of action. This may involve creating covalent or allosteric inhibitors based on this core, or using it as a foundation for developing PROTACs (Proteolysis Targeting Chimeras) to induce targeted protein degradation. The fundamental chemistry and biology discussed in this guide will remain the authoritative grounding for these future innovations.

References

- 1. research.ed.ac.uk [research.ed.ac.uk]

- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00454F [pubs.rsc.org]

- 6. html.rhhz.net [html.rhhz.net]

- 7. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | MDPI [mdpi.com]

- 11. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New pyrazolopyrimidine inhibitors of protein kinase d as potent anticancer agents for prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

IUPAC name of 4-(1H-pyrazol-4-yl)pyrimidine

An In-Depth Technical Guide to 4-(1H-pyrazol-4-yl)pyrimidine: A Privileged Scaffold in Modern Drug Discovery

Abstract

The heterocyclic compound this compound represents a cornerstone scaffold in contemporary medicinal chemistry. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, synthesis, and characterization. We delve into its critical role as a pharmacophore in the design of targeted therapeutics, with a particular focus on its application in the development of kinase inhibitors for oncology. Detailed experimental protocols for its synthesis and biological evaluation are presented, offering researchers and drug development professionals a practical resource. The narrative emphasizes the structure-activity relationships and mechanistic insights that establish this molecule as a "privileged" structure in the pursuit of novel, effective, and selective therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is a bicyclic aromatic heterocycle composed of a pyrimidine ring linked to a pyrazole ring at the 4-position of both rings. This arrangement creates a rigid, planar structure with specific hydrogen bonding capabilities that are crucial for its biological activity.

1.1. Standard Identifiers

-

IUPAC Name: this compound[1]

-

CAS Number: 28648-87-5[1]

-

Canonical SMILES: C1=CN=CN=C1C2=CNN=C2[2]

-

InChI: InChI=1S/C7H6N4/c1-2-8-5-9-7(1)6-3-10-11-4-6/h1-5H,(H,10,11)[2]

1.2. Physicochemical Data

The physicochemical properties of this compound make it an attractive starting point for drug design, aligning well with established guidelines for oral bioavailability. A summary of its key computed properties is presented below.

| Property | Value | Source |

| Molecular Weight | 146.15 g/mol | [3] |

| Monoisotopic Mass | 146.05925 Da | [2] |

| XlogP3 (Predicted) | 0.2 | [2] |

| Hydrogen Bond Donors | 1 | PubChem Computed |

| Hydrogen Bond Acceptors | 3 | PubChem Computed |

| Polar Surface Area | 55.4 Ų | PubChem Computed |

| Rotatable Bonds | 1 | PubChem Computed |

Synthesis and Characterization

The synthesis of pyrazolylpyrimidine scaffolds is a well-established field, primarily leveraging modern cross-coupling methodologies. The Suzuki-Miyaura coupling reaction is a preferred method due to its high efficiency, functional group tolerance, and the commercial availability of diverse starting materials.

2.1. General Synthetic Strategy

The most direct and versatile approach involves the palladium-catalyzed cross-coupling of a halogenated pyrimidine with a pyrazole-boronic acid or boronic acid pinacol ester. This strategy allows for late-stage diversification, where various substituted pyrazoles and pyrimidines can be combined to generate a library of analogues for structure-activity relationship (SAR) studies.

2.2. Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative synthesis of a substituted pyrazolylpyrimidine, which can be adapted for the parent compound. The synthesis of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives serves as an excellent model for the core reaction.[4]

Step 1: Suzuki Coupling to form 2-Chloro-4-(pyrazol-4-yl)pyrimidine intermediate

-

To a reaction vessel, add 2,4-dichloropyrimidine (1.0 eq), (1H-pyrazol-4-yl)boronic acid pinacol ester (1.1 eq), and potassium carbonate (K₂CO₃) (2.5 eq).

-

Suspend the reagents in a solvent mixture of 1,4-dioxane, ethanol, and water (e.g., 3:1:1 ratio).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to create an inert atmosphere.

-

Add the palladium catalyst, such as PdCl₂(dppf)·DCM (0.05 eq).

-

Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 4-12 hours.

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the 2-chloro-4-(1H-pyrazol-4-yl)pyrimidine intermediate.

Step 2: Characterization

-

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

-

2.3. Synthetic Workflow Diagram

The following diagram illustrates the general Suzuki-Miyaura coupling workflow.

Caption: General workflow for the synthesis of pyrazolylpyrimidines via Suzuki-Miyaura coupling.

Applications in Medicinal Chemistry and Drug Discovery

The pyrazolylpyrimidine scaffold is considered a "privileged" structure in drug discovery. This is because its rigid framework and defined pattern of hydrogen bond donors and acceptors allow it to bind with high affinity to the ATP-binding pockets of many protein kinases.

3.1. Kinase Inhibition: A Focus on CDK2

Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer. CDK2, in particular, has emerged as a key target for developing new cancer treatments.[5] The pyrazolylpyrimidine core serves as an excellent bioisosteric replacement for other known kinase-binding motifs.

A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, built upon the this compound core, has been developed as potent and selective CDK2 inhibitors.[4] One of the most potent compounds from this series exhibited a Kᵢ of 0.005 µM against CDK2 and displayed sub-micromolar antiproliferative activity across a panel of cancer cell lines.[4][5]

3.2. Mechanism of Action

By competitively inhibiting the ATP-binding site of CDK2, these compounds prevent the phosphorylation of key substrates, such as the retinoblastoma protein (Rb). This blockade leads to cell cycle arrest, primarily at the S and G2/M phases, and ultimately induces apoptosis (programmed cell death) in cancer cells.[5]

3.3. Signaling Pathway Diagram

The diagram below illustrates the role of CDK2 in cell cycle progression and how its inhibition by a this compound-based inhibitor can halt this process.

Caption: Inhibition of the CDK2 pathway by a pyrazolylpyrimidine-based agent, leading to cell cycle arrest.

Biological Evaluation Protocol: Kinase Inhibition Assay

To assess the inhibitory potential of a newly synthesized this compound derivative against a target kinase like CDK2, a biochemical assay is essential.

Protocol: In Vitro CDK2/Cyclin E Kinase Assay

-

Reagents and Materials:

-

Recombinant human CDK2/Cyclin E enzyme complex.

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

ATP (Adenosine triphosphate).

-

Substrate (e.g., a specific peptide derived from Histone H1).

-

Test compound (dissolved in DMSO).

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

384-well microplates.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO, then dilute further in kinase buffer.

-

In a 384-well plate, add 5 µL of the diluted test compound or DMSO (vehicle control).

-

Add 10 µL of the CDK2/Cyclin E enzyme and substrate mixture to each well.

-

Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubate the plate for 1 hour at 30 °C.

-

Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader. The light signal is proportional to the amount of ADP generated and is inversely proportional to the kinase inhibition.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Safety and Handling

While comprehensive toxicological data for the parent compound is limited, safety data for commercially available samples provides essential guidance.

-

GHS Classification: Harmful if swallowed (Acute toxicity, Oral, Category 4).[1]

-

Hazard Statements: H302 - Harmful if swallowed.[1]

-

Precautionary Statements:

-

Handling Recommendations: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust. Store in a cool, dry, tightly-closed container.[1]

Conclusion

This compound is a molecule of significant strategic importance for researchers in drug discovery. Its favorable physicochemical profile, synthetic tractability, and proven ability to interact with key biological targets like protein kinases underscore its value. The successful development of potent CDK2 inhibitors based on this scaffold highlights its potential for generating next-generation cancer therapeutics. Continued exploration of this core structure, through the synthesis of novel derivatives and their evaluation against a broadening array of biological targets, promises to yield new and valuable chemical entities for treating human diseases.

References

- 1. aksci.com [aksci.com]

- 2. PubChemLite - this compound (C7H6N4) [pubchemlite.lcsb.uni.lu]

- 3. This compound [chemicalbook.com]

- 4. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]

- 5. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(1H-pyrazol-4-yl)pyrimidine molecular weight and formula

An In-Depth Technical Guide to 4-(1H-pyrazol-4-yl)pyrimidine for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with advanced heterocyclic scaffolds. We will delve into the core physicochemical properties, synthesis, and burgeoning applications of this compound, a molecule of significant interest in modern medicinal chemistry.

Introduction: The Strategic Value of Fused Heterocyclic Scaffolds

In the landscape of drug discovery, the pyrimidine and pyrazole moieties are considered "privileged scaffolds."[1] Their versatile chemical nature and ability to form key interactions with biological targets have made them cornerstones in the development of numerous therapeutics. The strategic fusion or linkage of these two heterocyclic systems, as seen in this compound, creates a unique chemical entity with a distinct three-dimensional architecture and electronic profile. This combination offers a rich platform for developing targeted therapies, particularly in oncology and infectious diseases.[2][3] This document provides an in-depth examination of its molecular characteristics, synthesis, and critical role as a foundational block in medicinal chemistry.

Core Physicochemical and Structural Properties

The foundational step in leveraging any chemical scaffold is a thorough understanding of its intrinsic properties. This compound is a planar, aromatic system whose properties are dictated by the interplay between the electron-deficient pyrimidine ring and the electron-rich pyrazole ring.

Quantitative Data Summary

A summary of the key molecular and physical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₄ | [4] |

| Molecular Weight | 146.15 g/mol | [4] |

| Melting Point | 205-208 °C | [4] |

| Appearance | Solid (predicted) | N/A |

| Hydrogen Bond Donors | 1 (from pyrazole N-H) | N/A |

| Hydrogen Bond Acceptors | 3 (from pyrimidine and pyrazole nitrogens) | N/A |

Structural Insights

The molecule's structure features a pyrazole ring linked at its 4-position to the 4-position of a pyrimidine ring. The presence of both hydrogen bond donor (the pyrazole N-H) and multiple acceptor sites (the nitrogen atoms in both rings) suggests its potential to form specific, directional interactions within protein binding pockets. This characteristic is a cornerstone of rational drug design.

Synthesis and Characterization Workflow

The synthesis of bi-heterocyclic systems like this compound typically involves the coupling of pre-functionalized pyrazole and pyrimidine precursors. While specific literature for this exact molecule's synthesis is sparse, a robust and validated approach can be extrapolated from established methodologies for similar compounds, such as palladium-catalyzed cross-coupling reactions.

Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a reliable method for the synthesis of this compound.

Step 1: Preparation of Reactants

-

Reactant A: 4-Chloropyrimidine. This is a commercially available starting material.

-

Reactant B: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Pyrazole Boronic Ester). This can be synthesized from 4-bromo-1H-pyrazole via a Miyaura borylation reaction.

Step 2: The Coupling Reaction

-

To a reaction vessel purged with an inert gas (e.g., Argon), add 4-chloropyrimidine (1.0 eq), pyrazole boronic ester (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically sodium carbonate (Na₂CO₃, 2.0 eq).

-

Add a suitable solvent system, such as a mixture of dioxane and water (e.g., 3:1 ratio).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 8-12 hours), cool the mixture to room temperature.

Step 3: Work-up and Purification

-

Dilute the reaction mixture with water and extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to yield the pure this compound.

Workflow Visualization

The following diagram illustrates the proposed synthetic pathway.

Caption: Proposed Suzuki-Miyaura coupling workflow for synthesis.

Structural Verification

The identity and purity of the synthesized compound must be confirmed using a suite of spectroscopic techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure, connectivity, and the ratio of protons and carbons.

-

Mass Spectrometry (MS): To verify the molecular weight, confirming the expected molecular ion peak corresponding to 146.15 m/z.[2][5]

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Applications in Research and Development

The this compound scaffold is a versatile building block with demonstrated potential in multiple areas of research, most notably in the design of kinase inhibitors for cancer therapy.

A Scaffold for Potent CDK2 Inhibitors

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of the cell cycle, and its dysregulation is a hallmark of many cancers. The development of selective CDK2 inhibitors is a major goal in oncology.[6]

Recent studies have highlighted the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine framework, which is a direct derivative of our core topic, as a source of highly potent and selective CDK2 inhibitors.[6][7] In this work, researchers used a bioisosteric replacement strategy, substituting a phenylsulfonamide group with a pyrazole ring, which led to a significant increase in CDK2 inhibitory activity.[7] One key compound from this series demonstrated potent CDK2 inhibition (Ki = 0.005 µM) and sub-micromolar antiproliferative activity across a panel of 13 cancer cell lines.[6]

Mechanistic studies revealed that these compounds function by reducing the phosphorylation of the retinoblastoma (Rb) protein, arresting the cell cycle, and inducing apoptosis.[6] This underscores the potential of the this compound core to be elaborated into clinically relevant anticancer agents.

Caption: Simplified pathway of CDK2 inhibition by pyrazolylpyrimidine derivatives.

Broader Therapeutic and Industrial Potential

Beyond oncology, the pyrazolylpyrimidine scaffold has shown promise in other domains:

-

Herbicidal Activity: Certain derivatives have been evaluated for their herbicidal properties, with structure-activity relationship studies indicating that substitutions on the pyrimidine ring are crucial for activity.[8]

-

Antibacterial Agents: Fused pyridopyrimidine derivatives, which share structural similarity, have exhibited potent activity against both Gram-positive and Gram-negative bacteria.[2][5]

-

Materials Science: The pyrazolo[1,5-a]pyrimidine core, a related isomer, is known for its fluorescent properties.[9] This suggests that this compound could serve as a synthon for developing novel fluorophores and molecular probes for imaging and sensing applications.

Conclusion and Future Outlook

This compound is more than a simple heterocyclic compound; it is a strategically important scaffold with proven potential in drug discovery. Its straightforward synthesis, coupled with its demonstrated success as a core element in potent kinase inhibitors, positions it as a high-value building block for medicinal chemists. Future research will likely focus on expanding the library of derivatives, exploring new substitution patterns to optimize potency and selectivity for various biological targets, and investigating its potential in materials science applications. The insights provided in this guide aim to equip researchers with the foundational knowledge required to unlock the full potential of this versatile molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and herbicidal evaluation of novel 4-(1H-pyrazol-1-yl)pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]

Determining the Melting Point of 4-(1H-pyrazol-4-yl)pyrimidine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the melting point of 4-(1H-pyrazol-4-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Beyond simply stating the value, this document delves into the theoretical underpinnings of melting point determination, outlines detailed experimental protocols, and discusses critical factors that influence this key physicochemical property. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the characterization of this and similar novel chemical entities.

Introduction: The Significance of a Sharp Melting Point

The melting point of a crystalline solid is a fundamental thermodynamic property, representing the temperature at which it transitions from an ordered solid state to a liquid state. For a pure, crystalline compound, this transition occurs over a narrow temperature range. In the context of drug discovery and development, a sharp, well-defined melting point is a primary indicator of a compound's purity. Conversely, a broad melting range often suggests the presence of impurities, which can significantly impact a substance's biological activity, stability, and formulation properties.

This compound is a molecule of interest due to its scaffold, which is common in the development of kinase inhibitors and other therapeutic agents.[1][2] Accurate determination of its physical properties, such as the melting point, is a critical first step in its characterization and subsequent development.

Physicochemical Properties of this compound

A summary of the key identification and physical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₄ | [3][4] |

| Molecular Weight | 146.15 g/mol | [3][4] |

| CAS Number | 28648-87-5 | [3] |

| Melting Point | 205-208 °C | [3][4] |

| Appearance | Solid (Predicted) | |

| Purity | >95% (Typical) | [5] |

Experimental Determination of Melting Point

The reported melting point of 205-208 °C for this compound is a critical quality control parameter.[3][4] Two primary methods are employed for its determination: the capillary melting point method and Differential Scanning Calorimetry (DSC).

Methodology 1: Capillary Melting Point Determination

This traditional and widely used method involves heating a small sample in a capillary tube and observing the temperature range over which it melts.

Workflow for Capillary Melting Point Determination

Caption: Workflow for determining melting point using a capillary apparatus.

Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry and free of solvent. Gently crush the crystalline solid into a fine powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount of sample. Tap the sealed end of the tube on a hard surface to compact the sample to a height of 2-3 mm.

-

Heating: Place the loaded capillary into the heating block of the melting point apparatus. Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (i.e., heat to ~185°C).

-

Equilibration and Ramping: Once the temperature has stabilized, reduce the heating rate to 1-2°C per minute. A slow ramp rate is crucial for an accurate determination.

-

Observation and Recording:

-

Record the temperature (T1) at which the first sign of melting (the appearance of a liquid phase) is observed.

-

Record the temperature (T2) at which the last solid crystal turns into a liquid.

-

-

Reporting: The melting point is reported as the range from T1 to T2. For this compound, this is expected to be in the 205-208 °C range.[3][4]

Methodology 2: Differential Scanning Calorimetry (DSC)

DSC is a more quantitative thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. The melting of a substance is an endothermic event, which is observed as a distinct peak in the DSC thermogram.

Workflow for DSC Analysis

Caption: General workflow for melting point analysis by DSC.

Protocol:

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan with a lid. This prevents any loss of sample due to sublimation.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC instrument's cell.

-

Thermal Method: Program the instrument to heat at a constant rate, typically 10°C/min, under a continuous nitrogen purge. The temperature range should encompass the expected melting point (e.g., from 25°C to 250°C).

-

Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting event. The melting point can be reported as the onset temperature (the intersection of the baseline with the leading edge of the peak) or the peak temperature . For pure compounds, the onset temperature is generally considered closer to the true thermodynamic melting point.

Factors Influencing Melting Point Determination

An accurate melting point determination is contingent on several factors. Understanding these provides a self-validating system for any experimental protocol.

Purity

Impurities disrupt the crystal lattice of a solid, typically causing a depression of the melting point and a broadening of the melting range. This phenomenon, known as freezing-point depression, is a colligative property. The synthesis of pyrazole and pyrimidine derivatives can involve multiple steps, and residual starting materials or by-products can act as impurities.[6][7][8] Therefore, a sharp melting range (e.g., within 1-2°C) for this compound is a strong indicator of high purity.

Polymorphism

Experimental Technique

-

Heating Rate: As previously mentioned, a slow heating rate (1-2°C/min) in the vicinity of the melting point is essential for the system to remain in thermal equilibrium, ensuring an accurate reading.

-

Sample Packing: In the capillary method, improper packing can lead to poor heat transfer and a broader observed melting range.

Conclusion

The melting point of this compound is reliably reported as 205-208 °C .[3][4] This value serves as a crucial parameter for its identification and purity assessment. Accurate determination relies on meticulous experimental technique, whether using the traditional capillary method or the more quantitative DSC analysis. For researchers in drug development, it is essential to consider the impact of purity and potential polymorphism on this fundamental physical property, as these factors have significant implications for the compound's downstream applications.

References

- 1. This compound | 28648-87-5 | Benchchem [benchchem.com]

- 2. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. This compound [chemicalbook.com]

- 5. 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine 95% | CAS: 952518-97-7 | AChemBlock [achemblock.com]

- 6. Design, synthesis and herbicidal evaluation of novel 4-(1H-pyrazol-1-yl)pyrimidine derivatives [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(1H-pyrazol-4-yl)pyrimidine

Preamble: The Structural Elucidation of Privileged Heterocyclic Scaffolds

In the landscape of modern drug discovery and materials science, nitrogen-containing heterocyclic compounds represent a cornerstone of molecular design. Among these, the 4-(1H-pyrazol-4-yl)pyrimidine scaffold is of significant interest, merging the distinct electronic and hydrogen-bonding capabilities of both a pyrazole and a pyrimidine ring. This unique combination offers a versatile platform for developing novel kinase inhibitors, receptor antagonists, and other targeted therapeutics.

The unambiguous structural confirmation of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose. This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectral characteristics of this compound. In the absence of a complete, publicly available, assigned experimental spectrum for this specific molecule, this document serves as an expert-level predictive guide. It outlines the foundational principles, expected spectral data based on analogous structures, and the robust 2D NMR workflow required for unequivocal assignment, thereby establishing a self-validating system for researchers synthesizing this and related compounds.

The Logic of NMR Experimentation: A Workflow for Unambiguous Characterization

To ensure the highest fidelity in structural analysis, a multi-step NMR protocol is essential. The causality behind this experimental choice is to build a layered, self-consistent dataset where each experiment validates the others.

Experimental Protocol: Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; its high boiling point ensures sample stability, and its ability to participate in hydrogen bonding can help in identifying labile N-H protons, which are expected to be observable as broad signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband probe.

-

1D Spectra Acquisition:

-

¹H NMR: Acquire a standard proton spectrum with a spectral width of approximately 16 ppm, centered around 8 ppm.

-

¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 200 ppm, centered around 100 ppm.

-

-

2D Spectra Acquisition for Structural Connectivity:

-

COSY (Correlation Spectroscopy): To identify proton-proton (H-H) spin coupling networks within the same ring system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon atom (¹JCH).

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (typically ²JCH and ³JCH), which are critical for connecting the pyrazole and pyrimidine rings.

-

Predicted ¹H NMR Spectral Analysis: Decoding the Proton Environment

The molecular structure of this compound presents a fascinating landscape for ¹H NMR analysis. The electron-deficient nature of the pyrimidine ring and the distinct environment of the pyrazole ring lead to a well-dispersed and highly informative spectrum.

Caption: Numbering scheme for this compound.

Predicted Chemical Shifts and Couplings

The pyrimidine protons (H2, H5, H6) are expected to be significantly downfield due to the deshielding effect of the two ring nitrogens. The pyrazole protons (H3', H5') will appear in a characteristic region, with the N-H proton being broad and variable.

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Comparative Insights |

| N1'-H | ~13.3 | broad singlet (br s) | - | Labile proton, chemical shift is concentration and temperature dependent. In 4-halopyrazoles, this proton appears between 9.5 and 13 ppm.[1] |

| H2 | ~9.25 | singlet (s) | - | H2 of pyrimidine is typically the most downfield proton due to its position between two nitrogen atoms. Its singlet nature arises from the lack of adjacent protons. |

| H6 | ~8.90 | doublet (d) | ³J(H6-H5) ≈ 5.0 | H6 is deshielded by the adjacent N1 and coupled to H5. The expected coupling constant is typical for pyrimidine systems. |

| H5' | ~8.40 | singlet (s) | - | This pyrazole proton is deshielded by the adjacent pyrimidine ring. In many pyrazole systems, H3' and H5' are singlets unless coupled to a substituent. |

| H3' | ~8.20 | singlet (s) | - | Similar to H5', this pyrazole proton appears as a singlet. It is generally slightly upfield compared to H5'. |

| H5 | ~7.80 | doublet (d) | ³J(H6-H5) ≈ 5.0 | H5 is coupled to H6 and appears at the most upfield position of the pyrimidine protons. |

Predicted ¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon atoms and insight into their electronic environments. The chemical shifts are highly sensitive to the electronegativity of adjacent atoms and the overall aromatic system.

| Carbon | Predicted δ (ppm) | Rationale & Comparative Insights |

| C4 | ~163.0 | The pyrimidine carbon bearing the pyrazole substituent is expected to be significantly downfield, similar to other substituted pyrimidines. |

| C6 | ~158.5 | This carbon, adjacent to N1, is highly deshielded. In related pyrazolo[1,5-a]pyrimidine systems, similar carbons appear in the 145-155 ppm range; the direct substitution here suggests a further downfield shift.[2][3] |

| C2 | ~157.0 | Positioned between two nitrogens, C2 is strongly deshielded. |

| C5' | ~138.0 | The pyrazole methine carbons are expected in this region. The specific shift is influenced by the connection to the pyrimidine ring. |

| C3' | ~130.0 | Typically upfield from C5' in similar heterocyclic systems. |

| C5 | ~122.0 | This pyrimidine carbon is expected to be the most shielded among the pyrimidine carbons. |

| C4' | ~115.0 | The quaternary carbon of the pyrazole ring linking to the pyrimidine. Its chemical shift is influenced by both ring systems. |

A Self-Validating System: 2D NMR for Unambiguous Assignment

While 1D NMR predictions provide a strong foundation, 2D NMR experiments are required for definitive proof of structure. This workflow creates a network of correlations that must be internally consistent, thus validating the final assignment.

Workflow Logic and Key Expected Correlations

-

HSQC - The Anchor: The HSQC spectrum will unequivocally link each proton signal to its directly attached carbon, confirming the assignments made in the tables above (e.g., H6 correlates to C6, H5 to C5, etc.).

-

COSY - Intra-Ring Connectivity: The primary correlation expected in the COSY spectrum is a cross-peak between H6 and H5 of the pyrimidine ring, confirming their three-bond (vicinal) coupling relationship. No other correlations are expected, as all other protons are separated by more than three bonds or by quaternary carbons/heteroatoms.

-

HMBC - The Bridge Between Rings: The HMBC experiment is the most critical for confirming the overall structure, as it reveals long-range H-C correlations. The key correlation that validates the connection between the two rings is from the pyrazole protons (H3' and H5') to the pyrimidine carbon C4.

Caption: Key expected HMBC correlations for this compound.

The observation of strong correlations from both H3' and H5' to the pyrimidine carbon C4 would provide irrefutable evidence of the 4,4'-linkage between the two heterocyclic systems.

Conclusion

This guide provides a robust, predictive framework for the ¹H and ¹³C NMR analysis of this compound. By combining predictions based on established chemical shift theory and data from analogous compounds with a rigorous 2D NMR workflow, researchers can achieve unambiguous structural verification. The detailed protocols and expected spectral patterns serve as a benchmark for anyone synthesizing or working with this important molecular scaffold, ensuring scientific integrity and accelerating the pace of discovery in medicinal chemistry and materials science.

References

A Technical Guide to the Mass Spectrometry of 4-(1H-pyrazol-4-yl)pyrimidine: Principles, Predicted Fragmentation, and Experimental Protocols

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-(1H-pyrazol-4-yl)pyrimidine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. Given its molecular structure, which combines both pyrazole and pyrimidine rings, understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and application in various scientific fields, including medicinal chemistry and materials science.[1][2] This guide will delve into the foundational principles of mass spectrometry relevant to this molecule, predict its fragmentation patterns based on established chemical principles, and provide detailed experimental protocols for its analysis.

Introduction to the Mass Spectrometry of Heterocyclic Compounds

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[3] For organic molecules like this compound, this technique provides not only the molecular weight but also valuable structural information through the analysis of fragmentation patterns.[4] The choice of ionization method is critical and depends on the analyte's properties and the desired information.[5]

Ionization Techniques:

-

Electron Ionization (EI): A "hard" ionization technique that uses a high-energy electron beam to ionize the sample.[6] This method typically induces extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[3][4] Given the aromatic and relatively stable nature of this compound, EI is a suitable technique for obtaining structural information.[7][8]

-

Electrospray Ionization (ESI): A "soft" ionization technique that is particularly useful for polar and large molecules.[9] It typically produces protonated molecules ([M+H]+) with minimal fragmentation.[10] ESI would be the method of choice when accurate molecular weight determination is the primary goal, or when analyzing the compound in complex biological matrices.[9]

This guide will focus on the predicted fragmentation under Electron Ionization (EI) due to its utility in structural elucidation of small organic molecules.

Molecular Structure and Predicted Mass Spectrum

The foundational step in interpreting a mass spectrum is understanding the molecule's structure. This compound has a molecular formula of C7H6N4 and a monoisotopic mass of approximately 146.06 Da.[11][12]

| Property | Value | Source |

| Molecular Formula | C7H6N4 | [11] |

| Monoisotopic Mass | 146.05925 Da | [11] |

| Predicted [M+H]+ | 147.06653 m/z | [11] |

| Predicted [M]+• | 146.05870 m/z | [11] |

The structure consists of a pyrimidine ring linked to a pyrazole ring via a carbon-carbon bond. The stability of these aromatic rings will significantly influence the fragmentation pathways.

Predicted Fragmentation Pathways of this compound under EI

Based on established fragmentation patterns of pyrazole and pyrimidine derivatives, a logical fragmentation pathway for this compound can be proposed.[7][13][14] The initial event in EI-MS is the removal of an electron to form the molecular ion (M+•) at m/z 146.

The fragmentation of N-heterocyclic compounds is often characterized by the cleavage of the rings, typically involving the loss of small, stable neutral molecules like HCN and N2.[13]

Primary Fragmentation Pathways:

-

Loss of HCN from the Pyrimidine Ring: The pyrimidine ring can undergo a retro-Diels-Alder-type reaction or other rearrangements to expel a molecule of hydrogen cyanide (HCN, 27 Da). This is a common fragmentation pathway for pyrimidines.[8]

-

Loss of HCN from the Pyrazole Ring: Similarly, the pyrazole ring is known to lose HCN upon electron impact.[13]

-

Loss of N2 from the Pyrazole Ring: The expulsion of a nitrogen molecule (N2, 28 Da) is another characteristic fragmentation of the pyrazole ring.[13]

These primary fragmentations can be followed by subsequent losses of HCN or other small molecules, leading to a cascade of fragment ions.

Caption: Predicted EI fragmentation of this compound.

Table of Predicted Major Fragments:

| m/z | Proposed Formula | Proposed Loss |

| 146 | [C7H6N4]+• | Molecular Ion |

| 119 | [C6H5N3]+ | -HCN (from pyrimidine) |

| 118 | [C7H6N2]+• | -N2 (from pyrazole) |

| 118 | [C6H4N3]+ | -HCN (from pyrazole) |

| 92 | [C5H4N2]+• | -HCN from m/z 119 |

| 91 | [C6H5N]+• | -HCN from m/z 118 |

| 65 | [C5H5]+ | -N2 from m/z 91 |

| 64 | [C4H2N]+ | -HCN from m/z 91 |

Experimental Protocol for Mass Spectrometric Analysis

To obtain a mass spectrum of this compound, the following protocol can be employed. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

Sample Preparation

-

Purity Assessment: Ensure the purity of the this compound sample using techniques like NMR or HPLC. Impurities can complicate the mass spectrum.

-

Solvent Selection: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent. For EI-MS, a solvent like methanol or dichloromethane is appropriate. For ESI-MS, a mixture of methanol or acetonitrile with a small percentage of formic acid (0.1%) is recommended to promote protonation.[10]

Instrumentation and Parameters

The following parameters are recommended for analysis on a standard GC-MS or LC-MS system.

For GC-EI-MS:

-

Gas Chromatograph (GC):

-

Column: A non-polar column (e.g., DB-5ms) is suitable.

-

Injection Mode: Splitless injection for high sensitivity.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

-

-

Mass Spectrometer (MS):

For LC-ESI-MS:

-

Liquid Chromatograph (LC):

-

Column: A C18 reversed-phase column is recommended.[15]

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Flow Rate: 0.3-0.5 mL/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.[9]

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Temperature: 300-350 °C.

-

Nebulizer Pressure: 30-40 psi.

-

Mass Range: 50-300 m/z.

-

Data Analysis and Interpretation

-

Molecular Ion Identification: In the EI spectrum, identify the peak corresponding to the molecular weight of the compound (m/z 146). In the ESI spectrum, look for the protonated molecule ([M+H]+) at m/z 147.

-

Fragmentation Pattern Analysis: Compare the observed fragment ions in the EI spectrum with the predicted fragmentation pathways. The relative abundances of the fragment ions can provide further structural confirmation.

-

High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition determination of the molecular ion and key fragments, perform HRMS analysis.[10]

Caption: A streamlined workflow for the mass spectrometric analysis.

Conclusion

The mass spectrometric analysis of this compound is a critical step in its characterization. While experimental data for this specific molecule is not widely published, a thorough understanding of the fragmentation behavior of its constituent pyrazole and pyrimidine rings allows for a robust prediction of its mass spectrum. By employing the detailed experimental protocols outlined in this guide, researchers and drug development professionals can confidently identify and structurally elucidate this important heterocyclic compound, paving the way for its further application in scientific research.

References

- 1. Design, synthesis and herbicidal evaluation of novel 4-(1H-pyrazol-1-yl)pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bitesizebio.com [bitesizebio.com]

- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 5. pharmafocuseurope.com [pharmafocuseurope.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. article.sapub.org [article.sapub.org]

- 8. sphinxsai.com [sphinxsai.com]

- 9. acdlabs.com [acdlabs.com]

- 10. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PubChemLite - this compound (C7H6N4) [pubchemlite.lcsb.uni.lu]

- 12. This compound [chemicalbook.com]

- 13. BiblioBoard [openresearchlibrary.org]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Infrared Spectroscopy of 4-(1H-pyrazol-4-yl)pyrimidine

Abstract: The 4-(1H-pyrazol-4-yl)pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous targeted therapeutics, particularly protein kinase inhibitors.[1][2] As with any high-value pharmaceutical intermediate, rigorous structural confirmation is paramount. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for verifying the molecular structure and identifying key functional groups. This guide offers a comprehensive framework for obtaining and interpreting the infrared spectrum of this compound, detailing field-proven experimental protocols, in-depth spectral analysis, and the rationale behind key procedural choices to ensure data integrity and trustworthiness.

Introduction: The Significance of the Pyrazolopyrimidine Core

The fusion of pyrazole and pyrimidine rings creates a class of heterocyclic compounds with significant biological activity.[3] These scaffolds are considered "privileged structures" in drug discovery, as they are capable of interacting with a wide range of biological targets.[2] Derivatives of this compound, in particular, have been investigated for their potential as anticancer, herbicidal, and antimicrobial agents.[4][5][6] The molecule's efficacy is intrinsically linked to its precise three-dimensional structure and the arrangement of its hydrogen-bonding donors and acceptors.

Infrared spectroscopy is an indispensable analytical technique in this context. It serves as a molecular "fingerprint," providing direct evidence of the covalent bond structure.[7] For the drug development professional, a properly acquired and interpreted IR spectrum is a first-line tool for:

-

Identity Confirmation: Verifying that the correct molecule has been synthesized.

-

Quality Control: Ensuring batch-to-batch consistency and detecting potential impurities.

-

Structural Elucidation: Confirming the presence of key functional groups critical for biological activity, such as the N-H bond of the pyrazole ring.

This guide provides the technical details necessary to leverage FTIR spectroscopy for the robust characterization of this important molecular scaffold.

Caption: Chemical structure of this compound (C7H6N4).

Experimental Protocol: A Self-Validating Approach

The quality of an IR spectrum is entirely dependent on the sample preparation. For solid organic compounds like this compound, several methods exist, but they are not created equal.

Rationale for Method Selection: Thin Solid Film

While the KBr pellet method is traditional, it is prone to artifacts.[8] Potassium bromide is highly hygroscopic, and absorbed water can introduce broad O-H bands that obscure the important N-H region of the spectrum.[9] The Nujol (mineral oil) mull technique introduces strong C-H stretching and bending bands from the oil itself, which can interfere with the analysis of the sample's own aliphatic and aromatic C-H signals.

For these reasons, the Thin Solid Film method is the superior choice.[10][11] This technique involves dissolving a small amount of the solid in a volatile solvent, depositing the solution onto an IR-transparent salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Causality: This approach is optimal because the solvent is entirely removed, leaving a pure, microcrystalline film of the analyte. The resulting spectrum is free from interfering signals, providing a clean and unambiguous fingerprint of the compound.[12]

Step-by-Step Experimental Workflow

-